2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide
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Overview
Description
2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as APOM or AP-5 and is a member of the benzamide class of compounds. The molecular formula of APOM is C26H32N2O4 and its molecular weight is 444.55 g/mol.
Mechanism of Action
The exact mechanism of action of APOM is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a sigma-1 receptor agonist. APOM can also inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that catalyzes the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
APOM has been shown to increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease. APOM can also improve cognitive function and memory in animal models of Alzheimer's disease. APOM has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress in the brain, which can prevent the degeneration of neurons.
Advantages and Limitations for Lab Experiments
APOM has several advantages for laboratory experiments, including its high purity and stability. APOM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of APOM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on APOM. One potential application of APOM is in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another potential application of APOM is in the treatment of depression, as it has been shown to have antidepressant properties in animal models. Further research is needed to fully understand the mechanism of action of APOM and its potential therapeutic applications.
Synthesis Methods
APOM can be synthesized using a multi-step process involving the reaction of piperidine, acetic anhydride, and 5-methoxy-2-nitrobenzoic acid. The resulting intermediate is then reacted with 2-phenylpropylamine and trifluoroacetic acid to yield the final product. The purity of the synthesized APOM can be confirmed using various techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
APOM has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. APOM has been shown to have neuroprotective properties and can prevent the degeneration of dopaminergic neurons in the brain. APOM has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-(2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(19-7-5-4-6-8-19)16-25-24(28)22-15-21(29-3)9-10-23(22)30-20-11-13-26(14-12-20)18(2)27/h4-10,15,17,20H,11-14,16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCHLNKDUNFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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